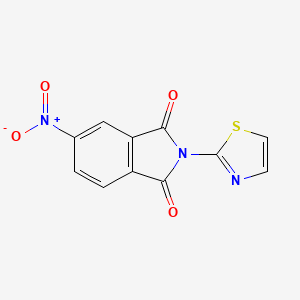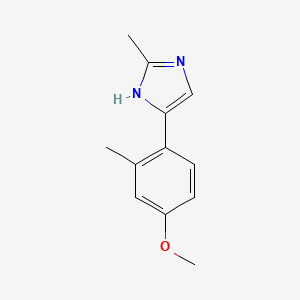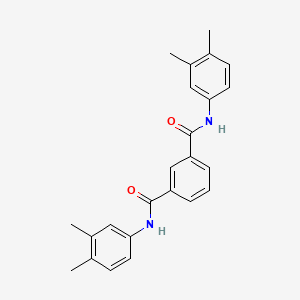![molecular formula C23H11N3O8 B3826251 2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID](/img/structure/B3826251.png)
2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
Vue d'ensemble
Description
2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound featuring multiple isoindole and pyridine moieties
Méthodes De Préparation
The synthesis of 2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Cyclization: Cyclization reactions are used in its synthesis, as mentioned earlier.
Common reagents and conditions used in these reactions include AIBN, hypophosphorous acid, and triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The isoindole and pyridine moieties allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other isoindole and pyridine derivatives. For example:
1H-Isoindole-5-carboxylic acid: Shares the isoindole moiety but lacks the pyridine ring.
2-(1,3-Dioxoisoindoline-2-yl)malonic acid diethyl ester: Contains the isoindole structure but with different functional groups.
Compared to these compounds, 2-[6-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PYRIDIN-2-YL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is unique due to its combination of isoindole and pyridine moieties, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[6-(5-carboxy-1,3-dioxoisoindol-2-yl)pyridin-2-yl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11N3O8/c27-18-12-6-4-10(22(31)32)8-14(12)20(29)25(18)16-2-1-3-17(24-16)26-19(28)13-7-5-11(23(33)34)9-15(13)21(26)30/h1-9H,(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQMURYLFBKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3826171.png)
![2-{4-[4-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID](/img/structure/B3826173.png)
![4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine](/img/structure/B3826178.png)
![N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}diacetamide](/img/structure/B3826180.png)

![3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B3826194.png)
![N,N'-[(1-phenyl-1,1-ethanediyl)bis(4,1-phenyleneoxy-4,1-phenylene)]bis(4-nitrobenzamide)](/img/structure/B3826199.png)
![2-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B3826211.png)

![N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide](/img/structure/B3826224.png)

![1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3826250.png)

![5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]isoindole-1,3-dione](/img/structure/B3826258.png)
